molecular formula C17H12ClN3O3S B2518067 3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 1251686-38-0

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2518067
CAS No.: 1251686-38-0
M. Wt: 373.81
InChI Key: LXJVUEGKGVNJPO-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzothiophene core, a 1,3,4-oxadiazole ring, and a dimethylfuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the dimethylfuran moiety: This step often involves a coupling reaction, such as Suzuki-Miyaura coupling, where a boronic acid derivative of dimethylfuran is reacted with a halogenated precursor.

    Formation of the benzothiophene core: This can be synthesized through a series of reactions starting from a thiophene derivative, involving halogenation and subsequent substitution reactions.

    Final assembly: The final step involves coupling the benzothiophene core with the 1,3,4-oxadiazole ring and the dimethylfuran moiety under appropriate conditions, often using a coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzothiophene core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The chloro group in the benzothiophene core can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while substitution of the chloro group can yield various amides, ethers, or thioethers.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Materials Science: Its electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Research: The compound can be used as a probe to study various biological pathways, particularly those involving oxidative stress or inflammation.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.

    3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

Uniqueness

The presence of the 1,3,4-oxadiazole ring and the dimethylfuran moiety in 3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide imparts unique electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-chloro-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O3S/c1-8-7-11(9(2)23-8)16-20-21-17(24-16)19-15(22)14-13(18)10-5-3-4-6-12(10)25-14/h3-7H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJVUEGKGVNJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C2=NN=C(O2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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